Cas no 2757924-55-1 (7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine)

7-(Bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is a brominated benzazepine derivative that serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research. Its reactive bromomethyl group enables efficient functionalization, making it valuable for the development of bioactive compounds and receptor-targeted molecules. The tetrahydrobenzazepine core provides a rigid scaffold, enhancing structural stability in synthetic applications. This compound is commonly utilized in the preparation of dopamine receptor ligands and other CNS-active agents due to its affinity for neurotransmitter systems. High purity and well-defined reactivity ensure consistent performance in coupling reactions, alkylations, and other transformations. Proper handling under inert conditions is recommended due to its sensitivity to moisture and light.
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine structure
2757924-55-1 structure
商品名:7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
CAS番号:2757924-55-1
MF:C11H14BrN
メガワット:240.139562129974
CID:5628195
PubChem ID:165755055

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 化学的及び物理的性質

名前と識別子

    • 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
    • EN300-28317874
    • 2757924-55-1
    • インチ: 1S/C11H14BrN/c12-8-9-1-2-10-3-5-13-6-4-11(10)7-9/h1-2,7,13H,3-6,8H2
    • InChIKey: UKFVTWRSRPEXMN-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=CC2CCNCCC=2C=1

計算された属性

  • せいみつぶんしりょう: 239.03096g/mol
  • どういたいしつりょう: 239.03096g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 12Ų

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28317874-2.5g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
2.5g
$2351.0 2025-03-19
Enamine
EN300-28317874-10g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1
10g
$5159.0 2023-09-07
Enamine
EN300-28317874-0.5g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
0.5g
$1152.0 2025-03-19
Enamine
EN300-28317874-10.0g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
10.0g
$5159.0 2025-03-19
Enamine
EN300-28317874-0.25g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
0.25g
$1104.0 2025-03-19
Enamine
EN300-28317874-1.0g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
1.0g
$1200.0 2025-03-19
Enamine
EN300-28317874-5.0g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
5.0g
$3479.0 2025-03-19
Enamine
EN300-28317874-0.05g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
0.05g
$1008.0 2025-03-19
Enamine
EN300-28317874-5g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1
5g
$3479.0 2023-09-07
Enamine
EN300-28317874-0.1g
7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine
2757924-55-1 95.0%
0.1g
$1056.0 2025-03-19

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine 関連文献

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepineに関する追加情報

Professional Introduction to Compound with CAS No. 2757924-55-1 and Product Name: 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine

The compound with the CAS number 2757924-55-1 and the product name 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the benzazepine class, which has garnered considerable attention due to its diverse pharmacological properties. Benzazepines are heterocyclic organic compounds that combine a benzene ring with a azepine ring, making them versatile scaffolds for drug discovery and development.

7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is particularly noteworthy for its structural features that enhance its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of a bromomethyl group at the 7-position of the tetrahydro-1H-3-benzazepine core provides a reactive site for further functionalization. This reactivity is crucial in medicinal chemistry, where such intermediates are often used to introduce additional pharmacophores or to modify existing ones.

In recent years, there has been a growing interest in benzazepine derivatives due to their potential applications in treating various neurological and psychiatric disorders. The tetrahydro-1H-3-benzazepine moiety is known for its ability to interact with multiple neurotransmitter systems, including serotonin and dopamine receptors. This interaction makes it a promising candidate for developing novel therapeutics aimed at conditions such as depression, anxiety, and cognitive disorders.

One of the most compelling aspects of 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is its utility as a building block in synthetic chemistry. The bromomethyl group allows for facile introduction of various functional groups through nucleophilic substitution reactions. This flexibility is particularly valuable in drug discovery pipelines where rapid and efficient synthesis of analogs is essential for optimizing pharmacological properties.

Recent studies have highlighted the importance of benzazepine derivatives in the development of drugs targeting central nervous system (CNS) disorders. For instance, modifications of the benzazepine core have led to compounds with enhanced affinity for specific receptors or improved metabolic stability. The compound 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is being explored as a precursor to such derivatives, with the aim of developing next-generation therapeutics.

The synthesis of 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the tetrahydro-1H-3-benzazepine ring system followed by bromination at the 7-position. These synthetic routes are optimized for yield and purity, ensuring that researchers have access to high-quality material for their studies.

In addition to its synthetic utility, 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine has shown promise in preclinical studies as a potential lead compound for further development. Initial pharmacological evaluations have revealed interesting interactions with target receptors that warrant further investigation. These findings underscore the importance of exploring novel heterocyclic compounds like benzazepines in the quest for new treatments.

The future direction of research involving 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine is likely to focus on expanding its chemical space through structural modifications and exploring new therapeutic applications. Advances in computational chemistry and high-throughput screening technologies will accelerate this process by enabling rapid assessment of novel derivatives.

In conclusion,7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine (CAS No. 2757924-55-1) represents a significant contribution to pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable tool for drug discovery and development. As research continues to uncover new applications for benzazepine derivatives, this compound will undoubtedly play an important role in shaping the future of medicinal chemistry.

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